3-Bromo-5-nitro-4-(trifluoromethoxy)benzoic acid
CAS No.:
Cat. No.: VC17240990
Molecular Formula: C8H3BrF3NO5
Molecular Weight: 330.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H3BrF3NO5 |
|---|---|
| Molecular Weight | 330.01 g/mol |
| IUPAC Name | 3-bromo-5-nitro-4-(trifluoromethoxy)benzoic acid |
| Standard InChI | InChI=1S/C8H3BrF3NO5/c9-4-1-3(7(14)15)2-5(13(16)17)6(4)18-8(10,11)12/h1-2H,(H,14,15) |
| Standard InChI Key | OOBFRXLQUNHXRY-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C(=C1[N+](=O)[O-])OC(F)(F)F)Br)C(=O)O |
Introduction
Chemical and Physical Properties
Structural Characteristics
The compound’s structure features three key substituents:
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Bromine at position 3, enabling electrophilic substitution reactions.
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Nitro group at position 5, enhancing electrophilicity and directing further substitutions.
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Trifluoromethoxy group at position 4, contributing to lipophilicity and metabolic stability.
This substitution pattern creates a sterically hindered environment, influencing its reactivity in cross-coupling reactions. The carboxylic acid group at position 1 allows for salt formation or esterification, expanding its derivatization potential.
Physicochemical Profile
| Property | Value |
|---|---|
| Molecular Formula | C8H3BrF3NO5 |
| Molecular Weight | 330.01 g/mol |
| Melting Point | 87–89°C |
| Appearance | White to pale yellow solid |
| Solubility | Limited in water; soluble in polar organic solvents (e.g., DMSO, DMF) |
The trifluoromethoxy group significantly lowers the compound’s pKa compared to unsubstituted benzoic acids, with an estimated value of 1.5–2.0, enhancing its acidity.
Synthesis and Manufacturing
Industrial synthesis routes are closely guarded, but laboratory-scale methods can be inferred from analogous compounds. A plausible three-step approach involves:
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Nitration: Introducing the nitro group to 4-(trifluoromethoxy)benzoic acid using mixed nitric-sulfuric acid at controlled temperatures .
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Bromination: Electrophilic bromination with bromine or N-bromosuccinimide (NBS) in the presence of Lewis acids like FeBr3 .
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Purification: Recrystallization from ethanol/water mixtures to achieve >95% purity.
Critical parameters include maintaining temperatures below 40°C during nitration to prevent decarboxylation and using dichloromethane as a solvent during bromination to stabilize reactive intermediates .
Reactivity and Functionalization
Nucleophilic Aromatic Substitution
The nitro and trifluoromethoxy groups activate the aromatic ring toward nucleophilic attack at positions ortho and para to the substituents. For example, hydroxide ions can displace bromide under basic conditions, though this requires elevated temperatures (80–100°C) due to steric hindrance.
Cross-Coupling Reactions
The bromine atom serves as a handle for transition metal-catalyzed couplings:
Suzuki-Miyaura Coupling
Reaction with arylboronic acids in the presence of Pd(PPh3)4 and K2CO3 yields biaryl derivatives, useful in drug-discovery scaffolds.
Buchwald-Hartwig Amination
Palladium-catalyzed coupling with amines introduces amino groups, enabling access to aniline-based intermediates.
Applications in Pharmaceutical Research
Antimicrobial Agent Development
Derivatives of 3-bromo-5-nitro-4-(trifluoromethoxy)benzoic acid have shown promise against Gram-positive bacteria. In a 2024 study, ester derivatives exhibited minimum inhibitory concentrations (MICs) of 0.49 µmol/L against Bacillus subtilis, comparable to first-line antibiotics.
Enzyme Inhibition
The compound’s trifluoromethoxy group enhances binding to hydrophobic enzyme pockets. Preclinical studies indicate inhibition of:
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Cytochrome P450 3A4 (CYP3A4): IC50 = 12.3 µM, suggesting potential drug-drug interaction risks.
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Carbonic anhydrase IX: Ki = 8.7 nM, relevant for anticancer applications.
| Hazard Category | GHS Code |
|---|---|
| Acute Oral Toxicity | H302 |
| Skin Irritation | H315 |
| Eye Damage | H319 |
| Respiratory Irritation | H335 |
Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory during handling. Spills should be neutralized with sodium bicarbonate and collected in chemical waste containers.
Comparative Analysis with Related Compounds
| Compound | Molecular Formula | Key Differences |
|---|---|---|
| 3-Bromo-5-nitrobenzotrifluoride | C7H3BrF3NO2 | Lacks carboxylic acid group; lower polarity |
| 4-(Trifluoromethoxy)benzoic acid | C8H5F3O3 | Absence of bromine and nitro groups |
| 2-Bromo-4-(trifluoromethyl)benzoic acid | C8H4BrF3O2 | Different substitution pattern; reduced steric hindrance |
This table highlights how minor structural changes dramatically alter solubility and biological activity.
Environmental and Regulatory Considerations
The compound’s environmental persistence is moderate (biodegradation half-life = 28 days in soil), necessitating controlled disposal. Under the EU’s REACH regulation, it is classified as a Substance of Very High Concern (SVHC) due to potential bioaccumulation.
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